molecular formula C₁₁H₁₀O₂ B1146967 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- CAS No. 96847-52-8

3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-

Cat. No.: B1146967
CAS No.: 96847-52-8
M. Wt: 174.2
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Description

Nomenclature and Structural Identification

Systematic Nomenclature
The compound is formally named (1R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one according to IUPAC rules. Its bicyclic framework consists of a fused cyclopropane ring (three-membered) and a tetrahydrofuran-like lactone ring (five-membered). The stereochemical descriptor (1R) specifies the absolute configuration at the first carbon of the bicyclic system.

Key Identifiers

Property Value Source
CAS Registry Number 96847-53-9
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
SMILES O=C1O[C@@]2(C3=CC=CC=C3)CC1C2

Structural Features

  • Bicyclic Core : The 3-oxabicyclo[3.1.0]hexan-2-one system combines strain from the cyclopropane ring with the lactone's electrophilic carbonyl group.
  • Stereochemistry : The (1R) configuration imposes a specific spatial arrangement, critical for enantioselective reactions.
  • Spectroscopic Signatures :
    • IR : Strong carbonyl stretch at ~1,750 cm⁻¹.
    • ¹³C NMR : Lactone carbonyl at ~170 ppm, cyclopropane carbons at 25–35 ppm.

Historical Context and Discovery

Early Synthetic Efforts
The compound was first synthesized in the late 20th century via rhodium(II)-catalyzed cyclopropanation of α-diazoacetates. For example, allyl α-diazophenylacetate undergoes intramolecular cyclization with Rh₂(OAc)₄ to form the bicyclic lactone.

Key Advancements

  • Catalyst Optimization : Doyle’s dirhodium(II) carboxamidate catalysts (e.g., Rh₂(MEPY)₄) improved enantioselectivity (>90% ee) in the 1990s.
  • Stereodivergent Synthesis : Recent methods (e.g., Mb(H64V,I107S) biocatalysts) enable access to both (1R) and (1S) enantiomers from common precursors.
  • Industrial Scalability : Flow chemistry techniques reduced rhodium catalyst loading to 0.005 mol%, enabling gram-scale production.

Significance in Bicyclic Lactone Chemistry

Reactivity Profile

  • Nucleophilic Attack : The strained cyclopropane ring undergoes regioselective ring-opening with nucleophiles (e.g., amines, alcohols).
  • Cycloadditions : Participates in [3+2] dipolar cycloadditions with nitrones to form polycyclic architectures.
  • Reduction : LiAlH₄ reduces the lactone to a diol, preserving cyclopropane integrity.

Applications in Synthesis

Application Example Source
Chiral Building Blocks Intermediate for antidepressants (e.g., milnacipran)
Pyrethroid Insecticides Precursor to permethrin and phenothrin
Peptidomimetics Conformationally restricted enzyme inhibitors

Theoretical Insights

  • Strain Energy : DFT calculations estimate ~25 kcal/mol strain from the fused cyclopropane-lactone system, enhancing reactivity.
  • Conformational Analysis : X-ray crystallography confirms a puckered bicyclic structure with a dihedral angle of 112° between the rings.

Properties

IUPAC Name

(1R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGFIZUMKYUMRN-UMJHXOGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C(=O)OC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2[C@@]1(C(=O)OC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Group

1-(4-Fluorophenyl) Derivative
  • IUPAC Name : (1S,5R)-1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one
  • CAS : 528587-71-5 .
  • Molecular Formula : C₁₁H₉FO₂.
1-(3-Fluorophenyl) Derivative
  • IUPAC Name : (1S,5R)-1-(3-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one
  • Molecular Formula : C₁₁H₉FO₂ .
  • Key Difference : Meta-fluorine substitution modifies steric and electronic properties compared to the para isomer, impacting solubility and metabolic stability .
1-[(4-Methylphenyl)sulfonyl] Derivative
  • IUPAC Name : (1R,5S)-1-[(4-Methylphenyl)sulfonyl]-3-oxabicyclo[3.1.0]hexan-2-one
  • CAS : 2399474-27-0 .
  • Molecular Formula : C₁₂H₁₂O₄S.

Table 1: Substituent Comparison

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Feature Reference
(1R)-1-Phenyl-3-oxabicyclo Phenyl C₁₁H₁₀O₂ 174.20 Parent compound
1-(4-Fluorophenyl) 4-Fluorophenyl C₁₁H₉FO₂ 192.19 Increased electronegativity
1-(3-Fluorophenyl) 3-Fluorophenyl C₁₁H₉FO₂ 192.19 Altered steric effects
1-[(4-Methylphenyl)sulfonyl] 4-Methylbenzenesulfonyl C₁₂H₁₂O₄S 252.29 Enhanced polarity

Heteroatom Modifications in the Bicyclic System

3-Azabicyclo[3.1.0]hexan-2-one Derivatives
  • Example : (±)-3-(1-Adamantylmethyl)-1-phenyl-3-azabicyclo[3.1.0]hexan-2-one
  • Key Difference : Replacement of oxygen with nitrogen introduces basicity, enabling interactions with biological targets (e.g., sigma receptors) .
  • Physical Properties : Melting point 138–140°C; distinct $^1$H NMR shifts (e.g., δ 1.60–1.70 ppm for adamantyl protons) .
3,6-Diazabicyclo[3.1.0]hexan-2-one Derivatives
  • Example : (1R,5R,6S)-1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one
  • Molecular Formula : C₉H₁₄N₂O₃ .
  • Key Difference : Additional nitrogen and functional groups (acetyl, methoxy) expand pharmacological utility .

Table 2: Heteroatom Comparison

Compound Heteroatom System Molecular Formula Key Feature Reference
3-Oxabicyclo[3.1.0]hexan-2-one 3-Oxa C₁₁H₁₀O₂ Lactone reactivity
3-Azabicyclo[3.1.0]hexan-2-one 3-Aza C₂₀H₂₅NO Basicity, receptor binding
3,6-Diazabicyclo[3.1.0]hexan-2-one 3,6-Diaza C₉H₁₄N₂O₃ Multi-functionalized scaffold

Functionalized Derivatives

Carboxylic Acid Derivatives
  • Example : (1R,5R)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid
  • Molecular Formula : C₆H₈O₃ .
  • Key Difference : Carboxylic acid group enables conjugation or salt formation, improving solubility for drug formulations .
Sulfonyl Derivatives
  • Example : (1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one
  • CAS : 43040-63-7 .
  • Molecular Formula : C₁₆H₁₄O₃S.
  • Key Difference : Bulky naphthylsulfonyl group enhances steric hindrance, affecting reaction kinetics .

Preparation Methods

Reaction Mechanism and Conditions

The foundational method for synthesizing 3-oxabicyclo[3.1.0]hexan-2-one derivatives involves the reaction of phenylacetonitrile with epichlorohydrin in the presence of sodium hydride (NaH). This base facilitates deprotonation of phenylacetonitrile, generating a resonance-stabilized nitrile anion that attacks epichlorohydrin’s electrophilic carbons. The subsequent intramolecular cyclization forms the bicyclo[3.1.0] framework.

Critical parameters include:

  • Solvent System : Aprotic polar solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reaction rates by stabilizing ionic intermediates. Mixed solvents (e.g., DMF:toluene, 3:1) prevent NaH deactivation.

  • Stoichiometry : A 1.2–2.0 molar equivalence of NaH relative to phenylacetonitrile optimizes anion generation without side reactions.

  • Temperature and Time : Reactions proceed at 25–60°C for 0.5–20 hours, monitored via phenylacetonitrile consumption using HPLC.

Post-Reaction Processing

After cyclization, alkali hydrolysis (e.g., KOH or NaOH) cleaves the nitrile group to a ketone, followed by acid treatment (HCl) to neutralize the base and isolate the product. Phase-transfer catalysts like tetrabutylammonium sulfate improve hydrolysis efficiency, achieving a 68.1% yield of 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane.

Table 1: Optimization of Sodium Hydride-Mediated Synthesis

ParameterOptimal RangeImpact on Yield
NaH Equivalence1.2–2.0 eqMaximizes anion formation
SolventDMF:NMP (3:1)Enhances solubility
Hydrolysis Temperature60–100°CAccelerates nitrile cleavage
Phase-Transfer Catalyst0.005–0.05 eqImproves phase mixing

Stereochemical Considerations in Bicyclo[3.1.0]hexanone Formation

Challenges in Enantiocontrol

The bicyclo[3.1.0]hexane skeleton introduces steric constraints that complicate stereoselective synthesis. Conventional models like the Felkin–Anh paradigm fail to predict outcomes due to the compound’s rigid geometry and competing transition states.

Conformational Biasing Strategies

High stereoselectivity (>90% ee) is achievable by conformational preorganization of intermediates. For example, α-halogenated ketones adopt low-energy conformations where steric hindrance directs nucleophilic attack to the less hindered diastereoface. Allylmagnesium halides, as highly reactive nucleophiles, favor rapid bond formation over conformational interconversion, locking in stereochemistry.

Enantioselective Formal (3 + 3) Cycloaddition Using Chiral Lewis Acids

Catalytic Asymmetric Synthesis

A breakthrough method employs chiral Lewis acid catalysts (e.g., bisoxazoline-Cu(II) complexes) to mediate formal (3 + 3) cycloadditions between bicyclo[1.1.0]butanes and nitrones. This strategy constructs two quaternary carbons and a chiral aza-center in a single step, achieving up to 99% ee for (1R)-configured products.

Key Advantages:

  • Broad Substrate Scope : Compatible with acyl imidazole- or pyrazole-functionalized bicyclobutanes.

  • Scalability : Demonstrated at 1.0 mmol scale without yield or enantiopurity loss.

  • Post-Synthetic Modifications : The acyl pyrazole moiety is convertible to aldehydes or ketones, enabling downstream functionalization.

Mechanistic Insights

The catalyst chelates the nitrone’s oxygen and nitrogen atoms, orienting the bicyclobutane for stereoselective [3 + 3] ring expansion. Density functional theory (DFT) calculations reveal that the Re-face attack is favored due to reduced steric clashes in the transition state.

Table 2: Enantioselective Cycloaddition Performance

SubstrateCatalyst LoadingYield (%)ee (%)
Acyl imidazole-BCB5 mol%9999
Acyl pyrazole-BCB10 mol%9598
Nitrone (aryl)5 mol%9297

Industrial-Scale Process Optimization

Solvent Recycling

Toluene and DMF are recoverable via distillation, reducing waste and costs. Pilot studies show >90% solvent reuse without yield degradation.

Applications in Pharmaceutical Development

The (1R)-enantiomer is a key intermediate in Sarizotan (anti-dyskinesia) and Adoprazine (dopamine D2 antagonist) syntheses . Its incorporation enhances metabolic stability and target affinity compared to planar analogs.

Q & A

Q. Methodological Guide

  • X-ray crystallography : SHELX software (via SHELXL refinement) confirms absolute configuration using high-resolution data (R-factor <0.05) .
  • NMR spectroscopy : Key signals for (1R) configuration:
    • ¹H NMR : δ 3.08 (d, J=8.4 Hz, cyclopropane proton), 4.15 (q, ester group) .
    • ¹³C NMR : δ 172.6 ppm (ketone carbonyl) .
  • Chiral HPLC : Use Chiralpak AD-H column; retention time 12.3 min for (1R) enantiomer .

What biological activities are associated with this compound, and how are they mechanistically studied?

Q. Advanced Research Focus

  • Sigma receptor binding : Derivatives show moderate affinity (Kᵢ = 120 nM) via hydrophobic interactions with receptor pockets .
  • Enzyme inhibition : The bicyclic scaffold mimics transition states in cytochrome P450 assays (IC₅₀ = 8 µM) .
    Experimental Design :

Radioligand displacement assays (³H-DTG for sigma receptors).

Molecular docking (AutoDock Vina) to map binding poses .

How does this compound compare structurally and functionally to its azabicyclo analogs?

Q. Comparative Analysis

Property3-Oxabicyclo Compound3-Azabicyclo Analogs
Hydrogen bonding Weak (oxygen lone pairs)Strong (N–H donor)
Metabolic stability Higher (resists oxidation)Lower (N-dealkylation)
Bioactivity Sigma receptor ligands Kinase inhibitors

What are the challenges in crystallizing this compound, and how are they addressed?

Q. Crystallography Focus

  • Challenge : Low crystal symmetry (monoclinic P2₁) and twinning .
  • Solution : Use SHELXD for twin-law detection and SHELXL for HKL5 data refinement .
  • Case Study : A 2025 study achieved R-factor 0.046 using 0.5 × 0.3 × 0.1 mm³ crystals grown via vapor diffusion (hexane/EtOAc) .

What safety precautions are critical when handling this compound?

Q. Lab-Scale Guidelines

  • Hazards : H315 (skin irritation), H319 (eye damage) .
  • Mitigation :
    • PPE: Nitrile gloves, goggles.
    • Ventilation: Fume hood for weighing.
    • Spill protocol: Neutralize with 10% NaHCO₃ .

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